(R)-(+)-3-Benzyloxy-1,2-propanediol
CAS No.: 56552-80-8
Cat. No.: VC20873589
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56552-80-8 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (2R)-3-phenylmethoxypropane-1,2-diol |
| Standard InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 |
| Standard InChI Key | LWCIBYRXSHRIAP-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](CO)O |
| SMILES | C1=CC=C(C=C1)COCC(CO)O |
| Canonical SMILES | C1=CC=C(C=C1)COCC(CO)O |
Introduction
Chemical Structure and Identification
(R)-(+)-3-Benzyloxy-1,2-propanediol is a chiral glycerol derivative featuring a benzyl ether group at the terminal carbon position. The compound possesses a single stereogenic center at the C-2 position with the R-configuration, which is responsible for its positive optical rotation. This stereochemical purity is critical for its applications in asymmetric synthesis and pharmaceutical development .
Identification Parameters
The compound is unambiguously identified through several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 56552-80-8 |
| IUPAC Name | (2R)-3-phenylmethoxypropane-1,2-diol |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 |
| SMILES | C1=CC=C(C=C1)COCC@@HO |
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
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(R)-(+)-Glycerol α-Benzyl Ether
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(R)-3-(Benzyloxy)propane-1,2-diol
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3-O-Benzyl-sn-glycerol
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(2R)-3-(Benzyloxy)propane-1,2-diol
Physical and Chemical Properties
The physical and chemical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol determine its behavior in chemical reactions, storage requirements, and handling considerations. These properties are essential for researchers to understand when working with this compound.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Clear liquid at room temperature |
| Density | 1.140 g/mL at 20°C |
| Boiling Point | 355.1°C at 760 mmHg |
| Melting Point | 25-29°C |
| Flash Point | 168.6°C (or 110°C depending on testing method) |
| Refractive Index | n20/D 1.533 |
| Specific Rotation [α]20/D | 5.5° (c=20, CHCl3) |
| Storage Temperature | 0-10°C |
Chemical Properties
| Property | Value |
|---|---|
| LogP | 0.55640 (moderate lipophilicity) |
| PSA (Polar Surface Area) | 49.69000 |
| Exact Mass | 182.09400 |
| Solubility | Slightly soluble in chloroform and methanol |
| Stability | Stable; hygroscopic; incompatible with strong oxidizing agents |
These properties highlight the compound's balanced lipophilicity and hydrophilicity, making it particularly valuable for pharmaceutical applications and organic synthesis .
Synthesis and Production Methods
The synthesis of (R)-(+)-3-Benzyloxy-1,2-propanediol typically requires methods that ensure high enantiomeric purity. Several approaches have been developed to obtain this compound with excellent stereochemical control.
Enzymatic Resolution
One effective method involves enzymatic kinetic resolution using recombinant epoxide hydrolases. For example, the enzyme Ylehd from Yarrowia lipolytica can hydrolyze racemic benzyl glycidyl ether (BGE) to selectively produce (S)-3-benzyloxy-1,2-propanediol while retaining (R)-BGE. This process can achieve up to 95% enantiomeric excess.
Chemical Synthesis
Chemical approaches include:
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Starting from enantiomerically pure precursors such as protected glycerol derivatives
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Asymmetric reduction of appropriate ketone precursors
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Stereoselective ring-opening of epoxides
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Chemical resolution of racemic mixtures
Quality Control
Commercial preparations of (R)-(+)-3-Benzyloxy-1,2-propanediol typically meet the following specifications:
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Purity: >98.0% (determined by GC)
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Enantiomeric excess: >99%
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Form: Clear liquid
Applications in Research and Industry
(R)-(+)-3-Benzyloxy-1,2-propanediol serves multiple functions across various scientific and industrial domains, with its utility deriving from its chiral nature and functional group arrangement.
Pharmaceutical Applications
In pharmaceutical development, the compound plays several important roles:
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Intermediate in Drug Synthesis: Functions as a key building block in the synthesis of antiviral drugs, particularly amino acid esters of purine derivatives such as ganciclovir .
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Lipid Synthesis: Serves as a starting material for the synthesis of lipids through diacylation or dialkylation reactions, creating compounds with specific stereochemistry .
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Drug Delivery Systems: Its balanced lipophilicity makes it valuable in formulations aimed at enhancing drug solubility and bioavailability .
Organic Synthesis Applications
In synthetic organic chemistry, (R)-(+)-3-Benzyloxy-1,2-propanediol is prized for:
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Chiral Building Block: Provides a stereochemically defined framework for constructing more complex molecules .
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Asymmetric Synthesis: Used in the development of new methods for asymmetric catalysis, including the creation of chiral auxiliaries and ligands .
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Protecting Group Strategy: The benzyloxy group serves as a protective group that can be selectively removed under controlled conditions, allowing for precise functionalization of the molecule .
Additional Applications
The compound finds utility in several other fields:
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Cosmetic Formulations: Contributes to skin hydration and texture improvement in various skincare products .
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Analytical Chemistry: Used in capillary electrophoretic enantioseparation of vicinal diols using different β-cyclodextrin derivatives and borate .
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Material Science: Investigated for its role in developing biodegradable polymers with specific properties .
Comparative Analysis with Similar Compounds
Understanding how (R)-(+)-3-Benzyloxy-1,2-propanediol compares to related compounds provides valuable context for researchers.
Comparison with Stereoisomers and Derivatives
| Compound | Key Differences | Applications |
|---|---|---|
| (S)-(-)-3-Benzyloxy-1,2-propanediol | Opposite stereochemistry | Similar applications but different stereochemical outcomes |
| Racemic 3-Benzyloxy-1,2-propanediol | No optical activity | Less valuable for asymmetric synthesis |
| 3-Benzyloxy-1,2-diacetyl-1,2-propanediol | Acetylated hydroxyl groups | Protected intermediate with different reactivity |
| Glycerol | No benzyl group | Higher hydrophilicity, different reactivity profile |
The benzyl ether group in (R)-(+)-3-Benzyloxy-1,2-propanediol offers several advantages:
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Enhanced lipophilicity compared to unprotected glycerol
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Stability under various reaction conditions
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Selective removal via hydrogenolysis
Current Research and Future Perspectives
Research involving (R)-(+)-3-Benzyloxy-1,2-propanediol continues to evolve, with several promising directions.
Current Research Areas
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Asymmetric Catalysis: Development of new methodologies using the compound as a chiral auxiliary or ligand precursor .
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Pharmaceutical Development: Synthesis of novel drug candidates, particularly those requiring specific stereochemistry at glycerol-like moieties .
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Analytical Applications: Refinement of enantioseparation techniques using this compound as a reference standard or component in separation systems .
Future Directions
Potential future applications include:
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Green Chemistry: Development of more sustainable synthesis routes with reduced environmental impact.
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Nanomedicine: Incorporation into nanoparticle formulations for targeted drug delivery.
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Personalized Medicine: Use in creating stereochemically precise therapeutics tailored to individual genetic profiles.
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Biomaterials: Exploration of biodegradable materials with this compound as a key structural component.
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